molecular formula C10H12F3NO3 B14871812 (2E)-4-Oxo-4-[3-(trifluoromethyl)piperidin-1-YL]but-2-enoic acid

(2E)-4-Oxo-4-[3-(trifluoromethyl)piperidin-1-YL]but-2-enoic acid

Cat. No.: B14871812
M. Wt: 251.20 g/mol
InChI Key: GJQYNPBSUHYCRY-ONEGZZNKSA-N
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Description

(2E)-4-Oxo-4-[3-(trifluoromethyl)piperidin-1-YL]but-2-enoic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-Oxo-4-[3-(trifluoromethyl)piperidin-1-YL]but-2-enoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with Butenoic Acid: The final step involves coupling the trifluoromethyl piperidine with butenoic acid under suitable reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(2E)-4-Oxo-4-[3-(trifluoromethyl)piperidin-1-YL]but-2-enoic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in studies investigating the interaction of trifluoromethyl-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of (2E)-4-Oxo-4-[3-(trifluoromethyl)piperidin-1-YL]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with target proteins, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

  • (2E)-4-Oxo-4-[3-(trifluoromethyl)pyrrolidin-1-YL]but-2-enoic acid
  • (2E)-4-Oxo-4-[3-(trifluoromethyl)morpholin-1-YL]but-2-enoic acid

Comparison:

  • Structural Differences: The primary difference lies in the heterocyclic ring attached to the butenoic acid moiety. While the piperidine ring in (2E)-4-Oxo-4-[3-(trifluoromethyl)piperidin-1-YL]but-2-enoic acid provides a specific steric and electronic environment, the pyrrolidine and morpholine rings in the similar compounds offer different properties.
  • Unique Features: The presence of the trifluoromethyl group in all these compounds imparts unique electronic properties, but the piperidine ring in this compound may offer better stability and binding affinity in certain biological contexts.

Properties

Molecular Formula

C10H12F3NO3

Molecular Weight

251.20 g/mol

IUPAC Name

(E)-4-oxo-4-[3-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid

InChI

InChI=1S/C10H12F3NO3/c11-10(12,13)7-2-1-5-14(6-7)8(15)3-4-9(16)17/h3-4,7H,1-2,5-6H2,(H,16,17)/b4-3+

InChI Key

GJQYNPBSUHYCRY-ONEGZZNKSA-N

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C(=O)O)C(F)(F)F

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC(=O)O)C(F)(F)F

Origin of Product

United States

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